N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones.
Linking the Rings: The final step involves coupling the benzodioxole and pyrazole rings through an ethanediamide linkage. This can be done using reagents such as carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Substitution: The ethanediamide linkage can participate in substitution reactions, where one of the amide groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted ethanediamide derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzodioxole and pyrazole rings may facilitate binding to these targets, potentially modulating their activity. This interaction could involve pathways related to neurotransmission, signal transduction, or metabolic processes.
Comparison with Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide: Lacks the methyl group on the pyrazole ring.
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanediamide: Has a propanediamide linkage instead of ethanediamide.
Uniqueness: The presence of both the benzodioxole and pyrazole rings, along with the specific ethanediamide linkage, gives N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide unique chemical properties that can be exploited in various applications. Its structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C21H20N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]oxamide |
InChI |
InChI=1S/C21H20N4O4/c1-25-12-16(11-23-25)15-4-2-14(3-5-15)8-9-22-20(26)21(27)24-17-6-7-18-19(10-17)29-13-28-18/h2-7,10-12H,8-9,13H2,1H3,(H,22,26)(H,24,27) |
InChI Key |
MCRWFHVDCXVOMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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